2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid 2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid 5-trans PGF2α tromethamine salt is a derivative of 5-trans PGF2α with increased water solubility. Its solubility in PBS is 25 mg/ml compared to 10 mg/ml for 5-trans PGF2α.
Brand Name: Vulcanchem
CAS No.: 330796-56-0
VCID: VC21246622
InChI: InChI=1S/C20H34O5.C4H11NO3/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;5-4(1-6,2-7)3-8/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25);6-8H,1-3,5H2/b7-4+,13-12+;/t15-,16+,17+,18-,19+;/m0./s1
SMILES: CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O
Molecular Formula: C24H45NO8
Molecular Weight: 475.6 g/mol

2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid

CAS No.: 330796-56-0

Cat. No.: VC21246622

Molecular Formula: C24H45NO8

Molecular Weight: 475.6 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid - 330796-56-0

Specification

Description 5-trans PGF2α tromethamine salt is a derivative of 5-trans PGF2α with increased water solubility. Its solubility in PBS is 25 mg/ml compared to 10 mg/ml for 5-trans PGF2α.
CAS No. 330796-56-0
Molecular Formula C24H45NO8
Molecular Weight 475.6 g/mol
IUPAC Name 2-amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Standard InChI InChI=1S/C20H34O5.C4H11NO3/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;5-4(1-6,2-7)3-8/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25);6-8H,1-3,5H2/b7-4+,13-12+;/t15-,16+,17+,18-,19+;/m0./s1
Standard InChI Key IYGXEHDCSOYNKY-OBJQDSKBSA-N
Isomeric SMILES CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C/CCCC(=O)O)O)O)O.C(C(CO)(CO)N)O
SMILES CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O
Canonical SMILES CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O

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